

Advanced Application Note: Isolation and Characterization of Mometasone Furoate Impurity C (EP Standard)

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Compound of Interest

Compound Name: 9-Deschloro Mometasone

Cat. No.: B1152927

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Strategic Overview & Scientific Context

In the development of high-potency corticosteroids like Mometasone Furoate (MF), impurity profiling is not merely a compliance exercise but a critical window into the stability of the active pharmaceutical ingredient (API). Mometasone Furoate Impurity C (as defined by the European Pharmacopoeia) represents a specific challenge due to its structural similarity to the parent compound and its formation pathway.

Impurity C is chemically identified as 21-chloro-16 α -methyl-3,11,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate (also known as the 9-dechloro-11-oxo analog).^[1] Unlike the API, which possesses an 11

-hydroxyl group and a 9-chloro substituent, Impurity C lacks the halogen at position 9 and features a ketone at position 11.

Why This Protocol Matters

Standard isolation techniques often fail to separate Impurity C efficiently because the polarity shift induced by the 11-oxo group is subtle compared to the 11-hydroxy group of the API.

Furthermore, this impurity is a key indicator of oxidative stress or thermal degradation during the manufacturing process.

This guide provides a validated, two-stage orthogonal protocol (Normal Phase Flash Chromatography followed by Reversed-Phase Preparative HPLC) to isolate Impurity C with purity, suitable for use as a Reference Standard (RS) in toxicological studies and analytical method validation.

Chemical Identity & Target Analyte

Parameter	Description
Common Name	Mometasone Furoate Impurity C (EP)
Chemical Name	21-Chloro-16 -methyl-3,11,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate
Molecular Formula	
Molecular Weight	484.97 g/mol
CAS Number	1305334-31-9
Key Structural Difference	Oxidation of 11 -OH to 11-Ketone; Loss of 9-Cl atom. [1] [2]
Solubility Profile	Soluble in DMSO, Methanol, Acetone, Dichloromethane; Insoluble in Water.

Mechanism of Formation

Understanding the origin of Impurity C is essential for enrichment prior to isolation. It typically arises via two pathways:

- Oxidative Degradation: Direct oxidation of the 11

-hydroxyl group, often facilitated by trace metal contaminants or exposure to light/heat.

- Synthetic Byproduct: During the opening of the 9,11-epoxide intermediate, if conditions are too aggressive, the 11-ketone can form instead of the desired chlorohydrin.

Pathway Visualization



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Figure 1: The degradation pathway leading to Impurity C involves the simultaneous loss of the C9 chlorine and oxidation of the C11 hydroxyl group.

Isolation Protocol

Phase 1: Enrichment & Crude Extraction

Objective: If Impurity C is present at

in the mother liquor, isolation is inefficient. We first enrich the fraction.

Reagents:

- Dichloromethane (DCM)
- Methanol (MeOH)
- Silica Gel (230-400 mesh)

Procedure:

- Loading: Dissolve the crude Mometasone Furoate residue (containing the impurity) in a minimum volume of DCM.
- Flash Chromatography (Normal Phase):
 - Stationary Phase: Silica Gel (40g cartridge for 2g crude).
 - Mobile Phase A: n-Hexane.
 - Mobile Phase B: Acetone.
 - Gradient: 0-10 min (100% A); 10-40 min (Linear gradient to 30% B).
- Fraction Collection: Impurity C is less polar than the API (due to the loss of the -OH hydrogen donor). It typically elutes before the main Mometasone Furoate peak in normal phase.
- Checkpoint: Analyze fractions by TLC (Mobile phase: Hexane/Acetone 7:3). Combine fractions enriched with the "upper spot" (Impurity C). Evaporate to dryness.

Phase 2: High-Purity Preparative HPLC

Objective: To separate Impurity C from closely eluting isomers (e.g., Impurity D/Epoxide) and achieve >98% purity.

System Configuration:

- Instrument: Preparative HPLC system with UV detection.
- Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2) or Waters XBridge),
mm, 10
m.
- Wavelength: 254 nm (The enone system in ring A provides strong absorption).

Mobile Phase Strategy: We utilize an isocratic approach to maximize resolution between the 11-oxo (Impurity C) and 11-hydroxy (API) species.

Parameter	Setting
Mobile Phase A	Water + 0.1% Acetic Acid
Mobile Phase B	Acetonitrile (MeCN)
Ratio	50:50 (v/v) Isocratic
Flow Rate	15.0 - 20.0 mL/min (Scale dependent)
Run Time	~60 minutes

Operational Steps:

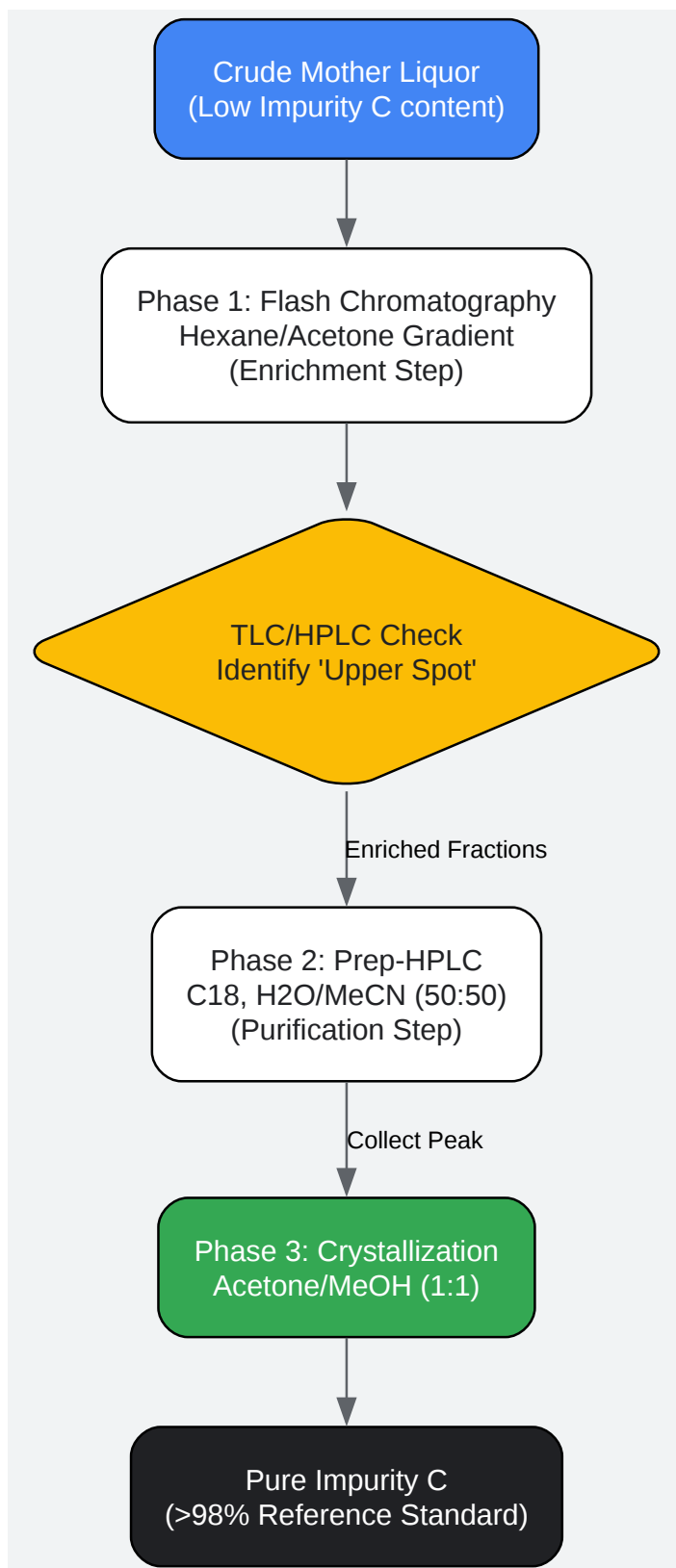
- Sample Prep: Dissolve the enriched residue from Phase 1 in MeCN (approx. 50 mg/mL). Filter through 0.45 μ m PTFE.
- Injection: Inject 1.0 - 2.0 mL onto the prep column.
- Elution Logic:
 - The 11-oxo functionality makes Impurity C slightly less polar than the 11-hydroxy API in Reverse Phase as well, but the separation factor () is narrow.
 - Expect Impurity C to elute after the solvent front but closely related to the API. (Note: In some stationary phases, the loss of the 9-Cl can invert elution order; rely on Relative Retention Time (RRT) confirmation).
- Post-Processing: Collect the peak corresponding to Impurity C. Lyophilize the aqueous-organic fraction to obtain an off-white solid.

Phase 3: Final Crystallization

Objective: To remove amorphous content and ensure thermodynamic stability of the reference standard.

- Dissolve the lyophilized solid in a 1:1 mixture of Acetone/Methanol (approx. 4 mL per gram of solid).
- Heat to 40°C to ensure full dissolution.
- Allow to cool slowly to room temperature, then chill to 4°C for 16 hours.
- Filter the white crystals and dry under vacuum (100 mmHg) at 35°C.

Workflow Visualization



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Figure 2: The integrated isolation workflow ensures removal of the bulk API before high-resolution purification.

Analytical Validation & Characterization Data

To certify the isolated material as a Reference Standard, the following data must be generated.

HPLC Purity Check (Analytical Scale)

- Column: C18 (e.g., Agilent Zorbax SB-C18),
mm, 5
m.
- Mobile Phase: Water/Acetonitrile (50:50) + 0.1% Acetic Acid.[3]
- Flow Rate: 1.0 mL/min.[3][4]
- Detection: 254 nm.[3]
- Expected Result: Single peak, purity >98% area normalization.

Spectroscopic Confirmation

- Mass Spectrometry (HRMS):
 - Mode: ESI Positive.
 - Target Ion:
calc. for
.
 - Note: Look for the characteristic chlorine isotope pattern (ratio of 3:1).
- NMR (

and

):

- Solvent:

or

.

- Diagnostic Signal: Absence of the multiplet at

4.5-5.0 ppm (characteristic of 11

-H in the API).

- Carbon NMR: Appearance of a ketone carbonyl signal at C11 (approx.

200-210 ppm), distinct from the C3 and C20 carbonyls.

References

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